4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine
Overview
Description
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine is a chemical compound with the molecular formula C8H12N2O.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s unique structure, it may interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, temperature, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanol
- 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine
- 4,5,6,7-Tetrahydrobenzo[d]thiazole
Uniqueness
4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSNGQGSTFVDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893639-05-9 | |
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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